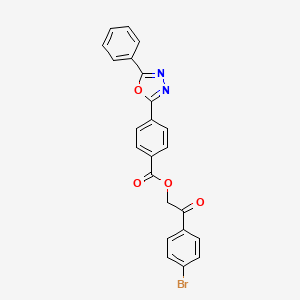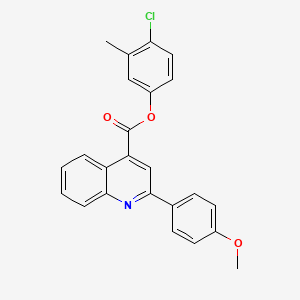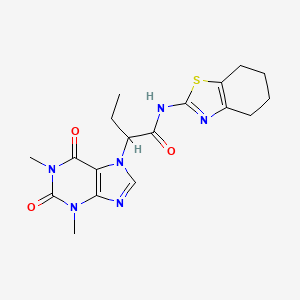
2-(4-Bromophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves multiple steps. One common method is the cyclodehydration of unsymmetrical N,N’-diacylhydrazines under microwave-assisted conditions. This process involves the use of bromine-containing oxadiazoles, which are then substituted with diisopropyl iminodiacetate to yield the corresponding ester derivatives. These esters are subsequently hydrolyzed in an aqueous methanol solution to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications. The reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing yield and purity.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentoxide (P2O5) for cyclization, diisopropyl iminodiacetate for substitution, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxadiazole derivatives.
科学的研究の応用
2-(4-Bromophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s oxadiazole ring is known for its biological activity, including anti-inflammatory, anticancer, and antibacterial properties.
Materials Science: Oxadiazole derivatives are used in the production of conducting systems, such as organic light-emitting diodes (OLEDs) and laser dyes.
Agriculture: The compound can act as a herbicide, insecticide, or plant protection agent against bacteria, viruses, and fungi.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Imidazole Derivatives: Imidazoles are another class of heterocyclic compounds with broad biological activities.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is unique due to its specific substitution pattern and the presence of both bromophenyl and oxadiazole moieties. This combination enhances its potential biological activity and makes it a valuable compound for various applications.
特性
分子式 |
C23H15BrN2O4 |
|---|---|
分子量 |
463.3 g/mol |
IUPAC名 |
[2-(4-bromophenyl)-2-oxoethyl] 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C23H15BrN2O4/c24-19-12-10-15(11-13-19)20(27)14-29-23(28)18-8-6-17(7-9-18)22-26-25-21(30-22)16-4-2-1-3-5-16/h1-13H,14H2 |
InChIキー |
QNFNJEFHODJGHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenol, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B10875665.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-bromo-2-hydroxybenzoate](/img/structure/B10875678.png)
![Bis[2-(naphthalen-2-yl)-2-oxoethyl] benzene-1,3-dicarboxylate](/img/structure/B10875699.png)
![2-{1-[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875700.png)
![ethyl 4-chloro-5-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B10875702.png)
![(2E)-3-{2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl}prop-2-enoic acid](/img/structure/B10875704.png)
![2-({2-[(4-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10875709.png)
![2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B10875715.png)
![(4Z)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-methyl-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10875717.png)
![1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875723.png)
![2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10875725.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B10875729.png)

